

# 2-Methyl-2-octanol solubility in different solvents

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## Compound of Interest

Compound Name: 2-Methyl-2-octanol

Cat. No.: B126132

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## Physicochemical Properties of 2-Methyl-2-octanol

**2-Methyl-2-octanol** (CAS No: 628-44-4) is a tertiary alcohol with the molecular formula  $C_9H_{20}O$ . Its structure, featuring a hydroxyl group attached to a tertiary carbon, significantly influences its solubility characteristics. The bulky alkyl chain contributes to its nonpolar character, while the hydroxyl group provides a site for hydrogen bonding, rendering it amphiphilic.

Key Physicochemical Properties:

- Molecular Weight: 144.26 g/mol
- Boiling Point: 177-178 °C
- Density: Approximately 0.825 g/cm<sup>3</sup>
- LogP (Octanol-Water Partition Coefficient): Estimated to be around 3.1, indicating a preference for lipophilic environments.

## Factors Influencing the Solubility of 2-Methyl-2-octanol

The solubility of **2-methyl-2-octanol** is governed by the principle of "like dissolves like." Its solubility in a given solvent depends on the interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

- **Polarity:** Due to the presence of the hydroxyl group, **2-methyl-2-octanol** exhibits some polarity, allowing it to interact with polar solvents. However, the long, nonpolar octyl chain dominates its character, leading to better solubility in nonpolar or moderately polar solvents.
- **Hydrogen Bonding:** The hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability is crucial for its solubility in protic solvents like alcohols and water. In aprotic polar solvents, it can act as a hydrogen bond donor.
- **Steric Hindrance:** The tertiary nature of the alcohol and the bulky alkyl groups can create steric hindrance, potentially affecting the accessibility of the hydroxyl group for hydrogen bonding and influencing its solubility compared to primary or secondary isomers.

## Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for **2-methyl-2-octanol** in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available quantitative and qualitative solubility information.

Solvent	Chemical Class	Polarity	Solubility (at 25 °C)	Notes
Water	Protic, Polar	High	~ 495 mg/L	Sparingly soluble due to the large hydrophobic alkyl chain.
Ethanol	Protic, Polar	High	Soluble	Expected to be miscible due to structural similarity and hydrogen bonding.
Methanol	Protic, Polar	High	Soluble	Expected to be miscible.
Acetone	Aprotic, Polar	Medium	Soluble	Good solubility is expected due to dipole-dipole interactions.
Diethyl Ether	Aprotic, Nonpolar	Low	Soluble	Good solubility is expected due to van der Waals forces.
Hexane	Aprotic, Nonpolar	Low	Soluble	Expected to be highly soluble due to the nonpolar nature of both compounds.
Toluene	Aprotic, Nonpolar	Low	Soluble	Good solubility is expected due to the nonpolar aromatic nature of toluene.

Chloroform	Aprotic, Polar	Medium	Soluble	Good solubility is expected.
Dimethyl Sulfoxide (DMSO)	Aprotic, Polar	High	Soluble	Good solubility is expected due to its strong polar nature.

Note: "Soluble" indicates that the substance is generally known to dissolve in the solvent, but specific quantitative data (g/100mL or mol/L) was not found in the initial search. For critical applications, experimental determination of solubility is highly recommended.

## Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following are detailed methodologies for key experiments.

### Method 1: Shake-Flask Method (for determining equilibrium solubility)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- **2-Methyl-2-octanol**
- Solvent of interest
- Thermostatically controlled shaker or water bath
- Analytical balance
- Volumetric flasks and pipettes
- Centrifuge
- Syringe filters (chemically compatible with the solvent)

- Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

#### Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **2-methyl-2-octanol** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solute should be clearly visible.
- **Equilibration:** Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.
- **Phase Separation:** After equilibration, allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle. Alternatively, centrifuge the sample to facilitate phase separation.
- **Sample Withdrawal:** Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette or syringe. To avoid aspirating any undissolved solute, it is advisable to use a syringe filter.
- **Quantification:** Accurately dilute the withdrawn aliquot with a known volume of the solvent. Analyze the concentration of **2-methyl-2-octanol** in the diluted sample using a pre-calibrated analytical method, such as GC-FID.
- **Calculation:** Calculate the solubility of **2-methyl-2-octanol** in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in g/100 mL, mg/L, or mol/L.

## Method 2: Visual Titration Method (for rapid estimation)

This method provides a quicker, albeit less precise, estimation of solubility.

#### Materials:

- **2-Methyl-2-octanol**

- Solvent of interest
- Burette
- Graduated cylinder or volumetric flask
- Magnetic stirrer and stir bar

#### Procedure:

- Initial Setup: Place a known volume of the solvent in a beaker or flask equipped with a magnetic stir bar.
- Titration: Slowly add **2-methyl-2-octanol** from a burette to the stirring solvent.
- Observation: Observe the solution for the first sign of persistent cloudiness or the formation of a second phase (undissolved droplets). This indicates that the saturation point has been reached.
- Calculation: Record the volume of **2-methyl-2-octanol** added. Calculate the approximate solubility as the volume of solute per volume of solvent. This can be converted to a mass/volume concentration using the density of **2-methyl-2-octanol**.

## Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for **2-methyl-2-octanol** based on solubility requirements.



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Caption: A logical workflow for selecting a suitable solvent for **2-methyl-2-octanol**.

## Conclusion

This technical guide has summarized the available information on the solubility of **2-methyl-2-octanol** in various solvents. While a comprehensive quantitative dataset is not yet publicly available, the provided qualitative data, along with an understanding of the underlying physicochemical principles, offers valuable guidance for researchers, scientists, and drug development professionals. For applications demanding high precision, the detailed experimental protocols provided will enable the accurate determination of solubility. The logical workflow for solvent selection further aids in making informed decisions for process development and optimization.

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